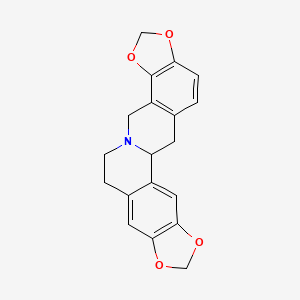

Tetrahydrocoptisine

准备方法

合成路线和反应条件: 四氢小檗碱可以通过涉及异喹啉衍生物的各种化学反应合成。 一种常见的方法是使用甲醇中的硼氢化钠还原小檗碱 . 反应通常在室温下进行,并生成四氢小檗碱固体产物。

工业生产方法: 四氢小檗碱的工业生产通常涉及从天然来源(如黄连根)中提取。 提取过程包括溶剂提取,然后使用色谱技术进行纯化 .

化学反应分析

反应类型: 四氢小檗碱会经历几种类型的化学反应,包括:

氧化: 它可以被氧化形成各种衍生物。

还原: 还原反应可以生成不同的四氢衍生物。

取代: 取代反应可以在异喹啉环上的不同位置发生.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 硼氢化钠和氢化铝锂是常用的还原剂。

取代: 卤化和硝化反应通常使用溴和硝酸等试剂.

科学研究应用

Chemical Applications

1. Reference Compound in Alkaloid Studies

- Tetrahydrocoptisine serves as a reference compound in the study of alkaloids and their derivatives, aiding researchers in understanding the structural and functional properties of similar compounds.

2. Chemical Reactions

- The compound participates in various chemical reactions, including:

- Oxidation: Can be oxidized to form multiple derivatives.

- Reduction: Yielding different tetrahydro derivatives.

- Substitution: Occurs at various positions on the isoquinoline ring.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Various oxidized derivatives |

| Reduction | Sodium borohydride | Tetrahydro derivatives |

| Substitution | Bromine, Nitric acid | Substituted isoquinoline derivatives |

Biological Applications

1. Anti-Inflammatory Effects

- This compound has demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. This mechanism is primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway .

2. Protection Against Acute Lung Injury

- A notable study showed that this compound pretreatment significantly reduced mortality rates and lung inflammation in rats subjected to lipopolysaccharide (LPS)-induced acute lung injury. Key findings include:

| Study Parameter | Result |

|---|---|

| Mortality Rate | Significantly decreased |

| Lung Wet Weight to Dry Weight Ratio | Markedly reduced |

| TNF-α Levels | Inhibited |

| IL-6 Levels | Inhibited |

Medical Applications

1. Potential Therapeutic Uses

- Due to its anti-inflammatory properties, this compound has potential therapeutic applications in treating:

- Inflammatory diseases.

- Conditions related to acute lung injury.

2. Gastroprotective Activity

- The compound exhibits gastroprotective effects attributed to its ability to reduce nitric oxide production and modulate pro-inflammatory cytokines, thus preventing gastric mucosal damage .

Case Studies

1. Study on Acute Lung Injury

- Objective: To evaluate the protective effect of this compound on LPS-induced acute lung injury in rats.

- Findings: The study concluded that this compound effectively reduced inflammation and mortality associated with acute lung injury by modulating inflammatory pathways .

2. Study on Inflammatory Cytokines

作用机制

四氢小檗碱主要通过抑制核因子-κB(NF-κB)信号通路发挥作用。 这种抑制减少了促炎细胞因子和一氧化氮的产生,从而减轻炎症 . 此外,它影响丝裂原活化蛋白激酶(MAPK)通路,包括ERK和p38 MAPK,这些通路参与细胞对压力和炎症的反应 .

类似化合物:

小檗碱: 另一种具有类似抗炎特性的生物碱。

黄连素: 以其抗菌和抗炎作用而闻名。

黄柏碱: 表现出类似的药理活性,包括抗炎和抗氧化作用.

独特性: 四氢小檗碱因其对NF-κB通路的特异性抑制及其强大的抗炎作用而独一无二。 与某些同类化合物不同,它在动物模型中显着降低急性肺损伤的功效 .

总之,四氢小檗碱因其多种应用和强大的生物活性而备受关注。 其独特的作用机制和在各种科学研究领域中的有效性使其成为一个有价值的研究课题。

相似化合物的比较

Coptisine: Another alkaloid with similar anti-inflammatory properties.

Berberine: Known for its antimicrobial and anti-inflammatory effects.

Palmatine: Exhibits similar pharmacological activities, including anti-inflammatory and antioxidant effects.

Uniqueness: Tetrahydrocoptisine is unique due to its specific inhibition of the NF-κB pathway and its potent anti-inflammatory effects. Unlike some of its counterparts, it has shown significant efficacy in reducing acute lung injury in animal models .

生物活性

Tetrahydrocoptisine, an alkaloid derived from Corydalis species, particularly Corydalis tubers, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological effects, focusing on its anti-inflammatory, gastroprotective, and anti-parasitic properties, along with relevant research findings and case studies.

- Chemical Formula : C19H17NO4

- CAS Number : 7461-02-1

This compound exhibits its biological effects through various mechanisms:

-

Anti-inflammatory Activity :

- Inhibits pro-inflammatory cytokines such as TNF-α and IL-6.

- Reduces nitric oxide (NO) production.

- Modulates the NF-κB signaling pathway, which is crucial in the inflammatory response.

-

Gastroprotective Effects :

- Protects against ethanol-induced gastric ulcers by preventing neutrophil accumulation and reducing inflammatory cytokine release.

- Inhibits myeloperoxidase (MPO) activity, which is associated with inflammation in gastric tissues.

-

Anti-parasitic Activity :

- Demonstrates nematocidal properties against Strongyloides species.

- Exhibits potential in treating parasitic infections.

1. Anti-inflammatory Effects

A study conducted by Zhang et al. (2014) demonstrated that this compound significantly inhibited LPS-induced TNF-α and IL-6 production in rat models. The compound also reduced lung wet-to-dry weight ratios, indicating decreased pulmonary edema during acute lung injury (ALI) scenarios.

| Study | Model | Findings |

|---|---|---|

| Zhang et al. (2014) | LPS-induced ALI in rats | Reduced TNF-α and IL-6 levels; improved lung pathology |

| Liu et al. (2013) | Carrageenan-induced edema | Decreased paw and ear edema; inhibition of NF-κB activation |

2. Gastroprotective Activity

Research by Wang et al. (2020) highlighted the protective effect of this compound against ethanol-induced gastric ulcers in mice. The study reported a significant reduction in ulcer index and inflammatory cell infiltration.

| Study | Model | Findings |

|---|---|---|

| Wang et al. (2020) | Ethanol-induced gastric ulcers in mice | Lowered ulcer index; reduced inflammatory response |

3. Anti-parasitic Activity

In vitro assays have shown that this compound possesses nematocidal activity, making it a candidate for further investigation in treating parasitic infections.

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

属性

IUPAC Name |

5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYJCYXWJGAKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904180 | |

| Record name | Tetrahydrocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4312-32-7, 7461-02-1 | |

| Record name | (±)-Stylopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4312-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stylopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Stylopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydrocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。